N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide
Descripción
The compound N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide belongs to a class of pyrido[1,2-a]pyrimidinone derivatives fused with a 3,4,5-trimethoxybenzamide group. The pyrido[1,2-a]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties .
Propiedades
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-7-6-8-23-18(11)21-12(2)16(20(23)25)22-19(24)13-9-14(26-3)17(28-5)15(10-13)27-4/h6-10H,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHCZNBAKVMPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide. Its molecular formula is with a molecular weight of approximately 301.31 g/mol. The structure features a pyrido-pyrimidine core linked to a trimethoxybenzamide moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds structurally related to N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide exhibit significant antimicrobial properties. For instance, similar pyrido-pyrimidine derivatives have demonstrated potent antibacterial and antimycobacterial activities against various strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest robust efficacy against resistant microbial strains.
Anticancer Properties
Recent studies indicate that derivatives of this compound may act as inhibitors of human topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell proliferation . In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.
The biological activity of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
Case Studies and Research Findings
A recent study investigated the effects of pyrido-pyrimidine derivatives on different cancer cell lines. The results showed that certain analogs significantly reduced cell viability at low micromolar concentrations. The study highlighted the importance of the trimethoxy group in enhancing the compound's potency against cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Topoisomerase II inhibition |
| Compound B | MCF7 | 3.2 | Apoptosis induction |
| Compound C | A549 | 7.5 | DNA intercalation |
Toxicity Profile
Safety assessments have indicated that N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide exhibits low toxicity in vitro. Hemolytic assays conducted on red blood cells revealed minimal hemolytic activity at concentrations up to 200 µM . This suggests a favorable safety profile for further development.
Comparación Con Compuestos Similares
Research Implications and Gaps
- Biological Activity: While cytotoxic activity is reported for acrylamide derivatives (e.g., compound 4a, IC₅₀ values pending) , data for the target pyrido-pyrimidinone compound remain unexplored in the provided evidence.
- Structure-Activity Relationships (SAR): The trimethoxy group enhances electron density and hydrogen-bonding capacity, which may improve target binding compared to mono- or dimethoxy analogs .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
